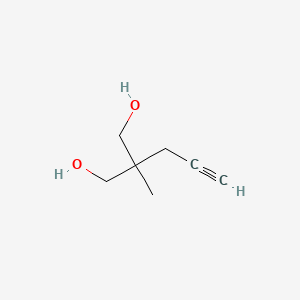
1,3-Propanediol, 2-methyl-2-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-(2-propynyl)- is a chemical compound with the molecular formula C6H10O2. It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a 2-propynyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be synthesized through several methods. One common method involves the aldol addition followed by hydrogenation. Another method is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . These methods provide efficient routes to obtain the compound with high purity.
Industrial Production Methods
In industrial settings, the production of 1,3-propanediol, 2-methyl-2-(2-propynyl)- often involves large-scale chemical processes that ensure high yield and cost-effectiveness. The specific details of these industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: The 2-propynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various catalysts and reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce different alcohols.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-(2-propynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3-propanediol, 2-methyl-2-(2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: This compound is a biodegradable, colorless glycol widely used in polymer and coating applications.
2-Methyl-2-propyl-1,3-propanediol: Known for its unique molecular structure, it is used in various industrial applications.
The uniqueness of 1,3-propanediol, 2-methyl-2-(2-propynyl)- lies in its 2-propynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
25462-41-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methyl-2-prop-2-ynylpropane-1,3-diol |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(2,5-8)6-9/h1,8-9H,4-6H2,2H3 |
InChI Key |
CEIDCILOVCXUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


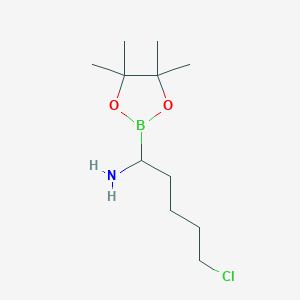
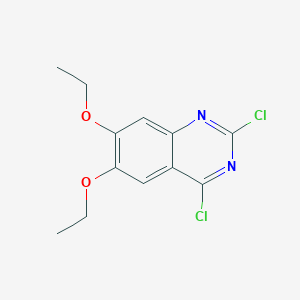
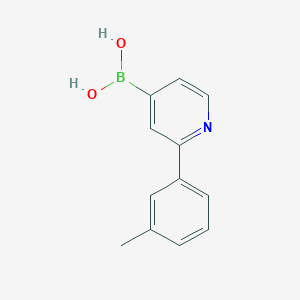
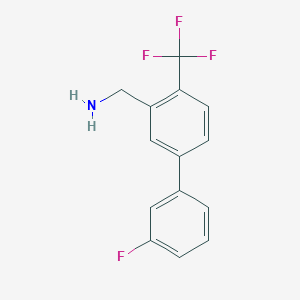
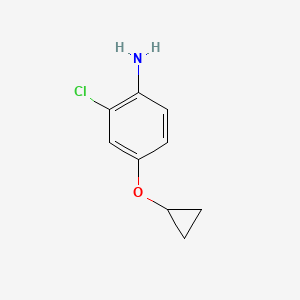
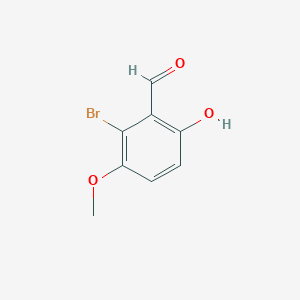
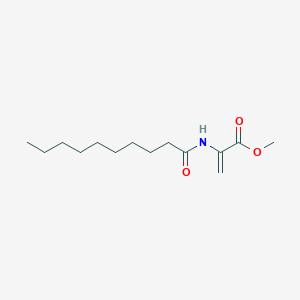
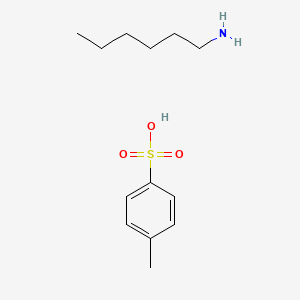
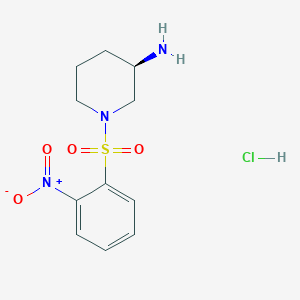
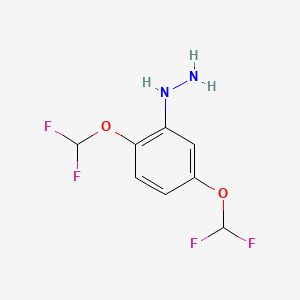
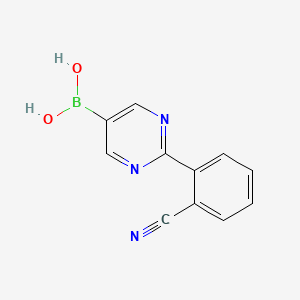
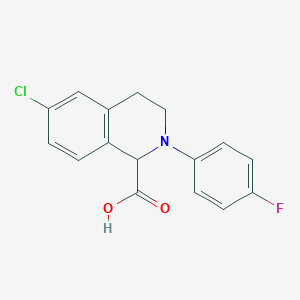
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
